Fmoc-D-3-Cyanophenylalanine

Catalog No.
S1768665
CAS No.
205526-37-0
M.F
C25H20N2O4
M. Wt
412.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-3-Cyanophenylalanine

CAS Number

205526-37-0

Product Name

Fmoc-D-3-Cyanophenylalanine

IUPAC Name

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1

InChI Key

CVLOUTPKZUJTGV-HSZRJFAPSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O

Synonyms

205526-37-0;Fmoc-3-cyano-D-phenylalanine;Fmoc-D-Phe(3-CN)-OH;Fmoc-D-3-Cyanophenylalanine;ST50826340;Fmoc-D-3-Cyanophe;(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2R)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid;AC1MC17L;KSC925M2D;47804_ALDRICH;SCHEMBL119454;47804_FLUKA;CTK8C5621;MolPort-002-344-040;ZINC622059;CF-362;AKOS015837454;AM82770;RTR-009603;AK188039;AM019891;AN-29769;KB-51985

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O

Peptide Synthesis

Fmoc-D-3-Cyanophenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. The Fmoc group facilitates the incorporation of this non-natural amino acid into peptide chains while enabling selective deprotection during synthesis. The cyano group introduces unique properties to the resulting peptides, including:

  • Increased hydrophobicity: This can enhance peptide-protein interactions and improve cell membrane permeability [].
  • Hydrogen bonding potential: The cyano group can participate in hydrogen bonding, potentially influencing peptide conformation and stability [].
  • Bioorthogonal reactivity: The cyano group allows for selective labeling of peptides with probes containing complementary functional groups for further analysis.

Studies of Protein Function

ученые используют Fmoc-D-3-Cyanophenylalanine для исследования функций белков. By incorporating Fmoc-D-Phe(CN) into specific locations within a protein's structure, researchers can probe the role of those regions in protein folding, activity, and interactions with other molecules []. The cyano group's impact on protein properties can help elucidate the significance of specific amino acid side chains in protein function.

Development of Therapeutic Agents

The unique properties introduced by Fmoc-D-Phe(CN) can be exploited in the design of novel therapeutic agents. The cyano group's ability to modulate peptide interactions with biological targets holds promise for the development of drugs with improved potency and selectivity [].

Investigation of Protein-Protein Interactions

Fmoc-D-Phe(CN) can be employed as a tool to study protein-protein interactions. By strategically placing this modified amino acid at protein-protein interfaces, researchers can gain insights into the binding mechanisms and energetics of these interactions [].

XLogP3

4.4

Dates

Modify: 2023-08-15

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